1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea
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Overview
Description
1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea is a complex organic compound characterized by its unique adamantyl structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The adamantyl group imparts significant stability and rigidity to the molecule, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form an intermediate, which is then treated with urea to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes and signaling pathways.
Comparison with Similar Compounds
1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea can be compared with other adamantyl derivatives and urea-based compounds:
Adamantyl derivatives: Compounds like 1-adamantylamine and 1-adamantylcarboxylic acid share the adamantyl structure but differ in their functional groups and applications.
Urea-based compounds: Similar compounds include 1,3-diphenylurea and 1,3-dimethylurea, which have different substituents on the urea moiety and exhibit varied chemical and biological properties.
Unique features: The combination of the adamantyl group with the 4-methylphenyl substituent in this compound provides a unique structural framework that enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
1-amino-3-[3-(4-methylphenyl)-1-adamantyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)20-16(22)21-19/h2-5,13-14H,6-11,19H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBAWWJKTKKANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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